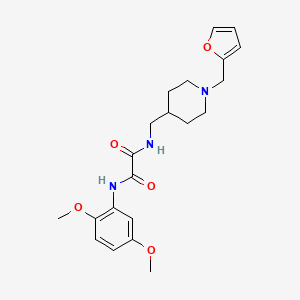

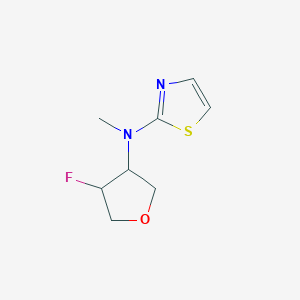

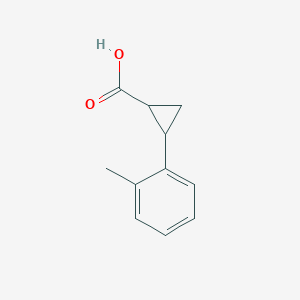

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Aplicaciones Científicas De Investigación

Solid-Phase Synthesis of Foldamers

A study by König et al. (2006) outlines a coupling protocol developed for the synthesis of oligo(p-benzamide)s on solid support, utilizing aromatic carboxylic acids activated in situ with thionyl chloride to acylate secondary aromatic amines. This approach facilitates the creation of nanoscale objects crucial for supramolecular chemistry, indicating potential applications of related compounds in constructing complex molecular architectures (Hannah M. König, R. Abbel, D. Schollmeyer, Andreas F. M. Kilbinger, 2006).

Synthesis and Neuroleptic Activity

Research by Iwanami Sumio et al. (1981) on benzamides including similar structures has demonstrated the synthesis of potential neuroleptics, revealing a correlation between structure and inhibitory effects on apomorphine-induced stereotypic behavior in rats. This indicates the compound's relevance in developing drugs with neuroleptic properties (Iwanami Sumio, Takashima Mutsuo, Yasufumi Hirata, Osamu Hasegawa, Usuda Shinji, 1981).

Rhodium-Catalyzed Oxidative Cycloaddition

Hyster and Rovis (2010) explored the oxidative cycloaddition of benzamides and alkynes, a process facilitated by Rh(III) catalysts, proposing a mechanism involving N-H metalation followed by ortho C-H activation. This method, tolerating extensive substitution, underscores the compound's utility in forming complex molecular scaffolds for medicinal chemistry (T. Hyster, T. Rovis, 2010).

Efficient Reagent for Novel α-Ketoamide Derivatives

A study by El‐Faham et al. (2013) on the synthesis of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent highlights the compound's role in producing benzoyl amino acid ester derivatives, showcasing its applicability in synthesizing novel organic molecules with potential biological activity (A. El‐Faham, Zainab Mohammed Al Marhoon, A. Abdel-Megeed, F. Albericio, 2013).

Copper-Mediated Aryloxylation

The work of Hao et al. (2014) on the copper-mediated selective aryloxylation of benzamides, assisted by a new and removable N,O-bidentate directing group, presents a straightforward synthesis pathway for mono- and diaryloxylated benzoic acids. This research further exemplifies the compound's relevance in synthetic organic chemistry, particularly in the functionalization of aromatic compounds (Xin‐Qi Hao, Lijun Chen, Bao-zeng Ren, Liu-yan Li, Xinye Yang, Jun-Fang Gong, Jun‐Long Niu, Mao‐Ping Song, 2014).

Propiedades

IUPAC Name |

N-benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-2-22-16-12-15(8-10-19-16)17(21)20(11-9-18)13-14-6-4-3-5-7-14/h3-8,10,12H,2,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIZSRQQWJTTCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)C(=O)N(CC#N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2991647.png)

![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)

![3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B2991656.png)

![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)